NDP

描述

Structure

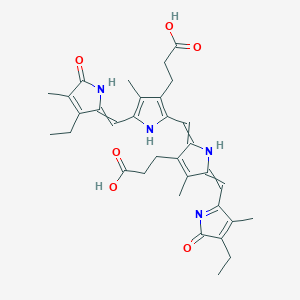

2D Structure

3D Structure

属性

IUPAC Name |

3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h13-15,34-35H,7-12H2,1-6H3,(H,37,42)(H,38,39)(H,40,41) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSWQQWXIGDYEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C)CC)C)CCC(=O)O)N2)CCC(=O)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis Methodologies for Nucleoside Diphosphates and Analogs

Phosphorylation Strategies for Nucleoside Diphosphate (B83284) Formation

Phosphorylation is a fundamental step in the synthesis of nucleoside phosphates. For NDP formation, this typically involves introducing two phosphate (B84403) groups onto a nucleoside scaffold.

Direct Chemical Phosphorylation Routes

Direct chemical phosphorylation approaches aim to introduce the phosphate groups in a straightforward manner, often starting from the nucleoside. However, achieving regioselectivity, particularly at the 5'-hydroxyl position, can be challenging with unprotected nucleosides due to the presence of multiple hydroxyl groups. Protecting groups are frequently employed to direct phosphorylation to the desired position. While simple phosphorylation of nucleosides at any hydroxyl group is possible with various phosphorylating reagents, selective phosphorylation often necessitates specific protection strategies. umich.edu Side reactions such as depurination, phosphorylation of the nucleobase, and chemical alteration of nucleobase analogs can occur during chemical synthesis using electrophilic phosphorus reagents, which generally lack high regioselectivity. umich.edu

One approach involves the reaction of unprotected nucleoside monophosphates (NMPs) with specific phosphoramidite (B1245037) reagents, followed by in situ oxidation. This method can yield nucleoside diphosphates in good yields (75–93%) and offers advantages such as the use of unprotected NMPs, short reaction times, and ease of purification. mdpi.com However, strictly anhydrous conditions are critical for successful reactions, as water can lead to the formation of by-products. mdpi.com

Another method for synthesizing nucleoside 5′-diphosphates is based on a one-step nucleophilic substitution (SN2) of a 5′-O-tosylyl group in nucleosides by a pyrophosphate salt. mdpi.combeilstein-journals.org This method, developed by the Poulter group, has been successful in synthesizing various NDPs with yields ranging from 43% to 83%, depending on the nucleoside. mdpi.com It has also been applied to the preparation of 5′-diphosphate analogs containing a methylene (B1212753) group in the bridging position of the anhydride (B1165640) bond. mdpi.com An improvement to this strategy involved using tris{(bis(triphenylphosphoranylidene)ammonium} pyrophosphate (PPN pyrophosphate) instead of typical tri- or tetraalkylammonium pyrophosphate salts, addressing the issue of extreme hygroscopicity associated with the latter. mdpi.combeilstein-journals.org PPN pyrophosphate is not hygroscopic and can be obtained as a dry powder. mdpi.com

Convergent Synthesis Approaches

Convergent synthesis strategies involve separately preparing key molecular fragments and then coupling them to form the final this compound structure. This can offer advantages in terms of yield and purity, especially for complex analogs.

A key convergent synthesis approach for nucleotide diphosphate uronic acids involves the coupling of a uronic acid 1-phosphate with a nucleotide monophosphate activated as the phosphorimidazolide. chemrxiv.orgchemrxiv.orgacs.orgresearchgate.net This method is compatible with the carboxylic acid functionality present in uronic acid-1-phosphates and has been used to prepare multiple derivatives with conversions above 95% and isolated yields typically above 60%. chemrxiv.orgchemrxiv.orgacs.orgresearchgate.net Key features of this work include the stereoselective synthesis of α-phosphoglycosides, selective oxidation of sugar phosphates to the corresponding uronic acid-1-phosphates, and mild coupling conditions. chemrxiv.orgchemrxiv.orgacs.org

Another convergent approach involves the coupling of a sugar phosphate and a nucleoside phosphoramidite in a one-pot procedure, followed by oxidation. This method has been used for the rapid construction of UDP-N-acetylglucosamine derivatives in good yields (63% to 76%). nih.gov

Ligative Approaches to Nucleoside Diphosphate Synthesis

Ligative approaches specifically focus on forming the pyrophosphate bond that links the nucleoside monophosphate moiety to the second phosphate group or a sugar phosphate.

Pyrophosphate Coupling Reactions

Pyrophosphate coupling reactions involve the formation of the pyrophosphate linkage, often by reacting an activated nucleoside monophosphate derivative with inorganic pyrophosphate or a sugar phosphate.

One widely used method for forming the pyrophosphate bridge in sugar nucleotides is the coupling reaction between two P(V) species, where a sugar phosphate acts as a nucleophile attacking a nucleotide derivative with a leaving group. mdpi.com

The reaction of adenosine-5′ phosphoramidate (B1195095) with excess phosphoric acid has been described for the synthesis of adenosine-5′ diphosphate. researchgate.net

A method based on the reaction of ribonucleoside-5′ phosphoromorpholidates with a second phosphomonoester component in anhydrous pyridine (B92270) at room temperature has been described as a general method for the synthesis of various nucleotide coenzymes and related compounds. researchgate.net

Pyrophosphate coupling can also be achieved by activating a 5′-nucleotide (NMP, this compound, or NTP) with reagents like N,N'-carbonyldiimidazole (CDI), followed by in situ condensation with a second 5′-nucleotide or pyrophosphate. mdpi.com Phosphorimidazolide derivatives, formed through such activation, exhibit high reactivity towards various nucleophiles and have been extensively used as intermediates for pyrophosphate bond formation in anhydrous organic solvents. mdpi.comresearchgate.netresearchgate.net

A simple chemical coupling reaction in water has also been developed for the synthesis of sugar-nucleoside diphosphates. nih.gov This method does not require protecting groups and utilizes a chemical coupling reaction in an aqueous environment. nih.gov

Phosphoromorpholidate-Based Synthesis of Nucleoside Diphosphate Sugars

The phosphoromorpholidate method, pioneered by Khorana, is a popular and effective strategy for the chemical synthesis of nucleoside diphosphate sugars. mdpi.comfrontiersin.orgresearchgate.net This method involves the formation of a phosphoromorpholidate derivative of a nucleoside monophosphate, which is then coupled with a sugar phosphate to form the this compound-sugar. mdpi.comfrontiersin.orgresearchgate.net

Khorana's group improved their original protocol by replacing phosphoramidates with phosphoromorpholidates, achieving high isolated yields (63-70%) for the synthesis of various purine (B94841) and pyrimidine (B1678525) sugar-nucleotides. researchgate.net Over the years, this chemistry has become a widely used method for this compound-sugar synthesis, successfully applied to both natural and non-natural sugar-nucleotides. researchgate.net While effective, achieving strictly anhydrous conditions can be a challenge, and some reactions may require prolonged times. researchgate.net

CycloSaligenyl Nucleotide as Starting Material for Nucleoside Diphosphate Sugar Synthesis

The cycloSaligenyl (cycloSal) approach represents a conceptually new chemical synthesis method for this compound-sugars and other polyphosphorylated bioconjugates. nih.govresearchgate.netresearchgate.netnih.govuni-hamburg.de This technique utilizes cycloSaligenyl nucleotides as activated starting materials. nih.govresearchgate.netresearchgate.netnih.govuni-hamburg.de

The cycloSal technique allows for the synthesis of stereoisomerically defined this compound-sugars in high yield. nih.govresearchgate.netnih.gov The principle can also be applied to the efficient synthesis of nucleoside di- and triphosphates, as well as other sugar-nucleotides and dinucleoside polyphosphates. nih.govuni-hamburg.de This method offers a nearly universal chemical access to a wide range of important biomolecules. nih.gov The synthesis involves using cycloSaligenyl nucleoside phosphate triesters as active phosphate esters. researchgate.netresearchgate.net Compared to other methods, the cycloSal concept can lead to this compound sugars in short reaction times and convincing chemical yields, providing anomerically pure this compound glycopyranoses. researchgate.netresearchgate.netnih.gov The release of a nucleoside monophosphate from a cycloSal-nucleotide is based on an efficient and highly selective chemical hydrolysis pathway. uni-hamburg.de The cleavage of the lipophilic mask of a cycloSal-nucleotide is initiated by nucleophilic attack of hydroxide (B78521) at the phosphate triester. uni-hamburg.de Using nucleophiles other than hydroxide can lead to the formation of various target molecules, including nucleoside 5'-di- and triphosphates and nucleoside diphosphate sugars. uni-hamburg.de

Here is a summary of some reported yields for this compound synthesis using different methods:

| Method | Starting Material(s) | Product(s) | Reported Yield Range | Citation |

| SN2 displacement of 5′-O-tosylyl group | 5′-O-tosylyl nucleosides, Tetrabutylammonium pyrophosphate | Nucleoside 5′-diphosphates | 43% - 83% | mdpi.com |

| Mixed P(III)–P(V) anhydrides | Unprotected NMP, Bis(fluorenylmethyl) phosphoramidite | Nucleoside 5′-diphosphates | 75% - 93% | mdpi.com |

| Coupling of Uronic acid 1-phosphate and Nucleotide phosphorimidazolide | Uronic acid 1-phosphate, Nucleotide phosphorimidazolide | Nucleotide diphosphate uronic acids | Typically > 60% | chemrxiv.orgchemrxiv.orgacs.orgresearchgate.net |

| Coupling of Sugar phosphate and Nucleoside phosphoramidite | Sugar phosphate, Nucleoside phosphoramidite | UDP-N-acetylglucosamine derivatives | 63% - 76% | nih.gov |

| Phosphoromorpholidate method | Nucleoside 5′-phosphoromorpholidates, Sugar phosphate | Purine and pyrimidine sugar-nucleotides | 63% - 70% | researchgate.net |

| CycloSal approach | CycloSaligenyl nucleoside phosphate triester, Pyranosyl-1-phosphates | Nucleoside diphosphate glycopyranoses | High yields | researchgate.netresearchgate.netnih.gov |

Stereochemical Control in Nucleoside Diphosphate Synthesis

Stereochemical control is a critical aspect of nucleoside diphosphate synthesis, particularly when dealing with modified analogs or this compound-sugars, where chirality exists at the phosphorus atom (P-stereochemistry) and/or the glycosidic linkage (anomeric stereochemistry).

For this compound-sugars, the stereoselective synthesis of the glycosidic linkage is important. Methods like the cycloSal approach have been reported to yield stereoisomerically defined this compound sugars. researchgate.netresearchgate.net Another convergent synthesis strategy for nucleotide diphosphate uronic acids involves the coupling of a uronic acid 1-phosphate with a nucleotide phosphorimidazolide, which proceeds with stereoselectivity. chemrxiv.orgnih.govacs.orgacs.org

Control over phosphorus stereochemistry is particularly relevant in the synthesis of phosphorus-modified this compound analogs, such as phosphorothioates, where the sulfur substitution introduces a chiral center at phosphorus. While phosphorothioate (B77711) linkages in oligonucleotides are often synthesized as mixtures of stereoisomers, the development of methods for stereocontrolled synthesis of such modifications in nucleoside di- and triphosphates is an active area of research. chemrxiv.orgkuleuven.be Achieving stereopure phosphorus-modified NDPs is important for studying their interactions with enzymes and receptors, as P-stereochemistry can significantly influence biological activity. chemrxiv.org

Prebiotic synthesis studies have also demonstrated stereoselective formation of β-anomers of nucleotides from cyclic carbohydrate phosphates and nucleobases. nih.gov While not a synthetic method for preparing NDPs directly, this highlights the potential for stereochemical control in phosphate chemistry under relevant conditions.

Synthesis of Modified Nucleoside Diphosphate Analogs

The synthesis of modified nucleoside diphosphate analogs is driven by the need for tools to probe biological processes and for the development of potential therapeutic agents with altered properties, such as increased metabolic stability or targeted delivery. Modifications can occur on the nucleobase, the sugar moiety, or the phosphate chain.

Non-Natural Nucleoside Diphosphate Derivatives

Non-natural nucleoside diphosphate derivatives encompass a wide range of structures with alterations compared to the canonical NDPs (ADP, GDP, CDP, UDP, TDP). These include modifications to the phosphate backbone, the sugar ring, or the nucleobase.

Examples of phosphorus-modified this compound analogs include those with borano-, thio-, and seleno-substitutions at the α-P position. nih.govacs.orgsorbonne-nouvelle.fr These modifications can affect the stability and enzymatic recognition of the resulting analogs. Synthesis of such compounds can be challenging, and methods like one-pot synthesis involving intramolecular nucleophilic attack have been developed. nih.govacs.orgsorbonne-nouvelle.fr

Nucleoside diphosphate sugars with modified sugar moieties or non-natural nucleosides are another class of non-natural derivatives. The cycloSal approach and coupling of activated nucleotides with modified sugar phosphates have been used to synthesize a variety of these analogs. researchgate.netresearchgate.netchempap.org These compounds are valuable for studying glycosyltransferases and for synthesizing modified glycoconjugates.

Analogs with modifications on the nucleobase are also synthesized to explore altered base-pairing properties or to introduce functional handles. Strategies may involve synthesizing the modified nucleoside first, followed by phosphorylation to the diphosphate, or modifying the nucleobase on a pre-formed this compound structure. vu.ltnih.gov

Strategies for Functionalization of Nucleoside Diphosphates

Functionalization strategies aim to attach additional chemical groups to nucleoside diphosphates, conferring new properties or enabling conjugation to other molecules. This is particularly relevant for creating probes, reporters, or prodrugs.

One strategy involves introducing lipophilic chains, as seen in the synthesis of nucleoside diphosphate diglycerides. nih.govacs.org These lipophilic modifications can improve cellular uptake and intracellular delivery of the nucleotide portion. The synthesis often involves coupling phosphatidic acid or its activated forms with nucleoside monophosphates. nih.govacs.org

Other functionalization strategies involve incorporating reactive groups, such as amines or alkynes, onto the nucleobase or sugar. These groups can then be used for subsequent conjugation reactions, such as click chemistry, to attach labels, fluorophores, or biomolecules. vu.lt Careful planning is required to ensure that the introduced functional groups are compatible with the phosphorylation chemistry or are appropriately protected during the synthesis.

Purification and Isolation Techniques for Synthetic Nucleoside Diphosphates

Purification and isolation are crucial steps in the synthesis of nucleoside diphosphates and their analogs, as reaction mixtures often contain starting materials, by-products (such as NMPs, NTPs, and dinucleoside polyphosphates), and inorganic salts. Synthetic NDPs are typically highly polar and charged, making conventional purification methods like normal-phase silica (B1680970) gel chromatography unsuitable. core.ac.uk

Ion-exchange chromatography is a widely used technique for purifying synthetic nucleoside diphosphates due to their charged phosphate groups. core.ac.uktandfonline.com Strongly basic anion-exchange resins, such as Type 1 or Type 2 resins, are commonly employed. tandfonline.com Elution is typically performed using a salt buffer gradient, where nucleotides elute based on their charge, with mono-, di-, and triphosphates eluting sequentially. dupont.com This method can effectively separate the desired this compound product from less phosphorylated or more phosphorylated impurities. tandfonline.comdupont.com

Reversed-phase HPLC is another powerful technique for purifying synthetic NDPs and their modified analogs. upenn.edujove.comresearchgate.netidtdna.complos.org This method separates compounds based on their hydrophobicity. While NDPs are generally polar, modifications to the nucleobase or sugar can introduce hydrophobic character, making reversed-phase HPLC particularly useful for purifying modified analogs. upenn.eduidtdna.com It is also used to separate full-length products from truncated species in oligonucleotide synthesis, which often involves phosphorylated intermediates. upenn.eduidtdna.com RP-HPLC is considered a pivotal step in purifying synthetic nucleoside triphosphates, ensuring the removal of inhibiting diphosphates. jove.com

Other purification techniques mentioned include affinity chromatography, which can be used for purifying enzymes that interact with NDPs, such as nucleoside diphosphate kinase, using ligands like ATP or CoA immobilized on a stationary phase. core.ac.ukpdbj.orgnih.govnih.gov While this is primarily for enzyme purification, it highlights the specific binding properties of NDPs that can be exploited. Precipitation methods, such as ethanol (B145695) precipitation, are also used, often for desalting or concentrating nucleotide solutions after chromatographic steps. upenn.edu Adsorption onto activated carbon has also been employed as a pretreatment step before ion-exchange chromatography. tandfonline.com

Enzymatic and Chemo Enzymatic Synthesis of Nucleoside Diphosphates and Their Derivatives

Nucleoside Diphosphate (B83284) Kinase (NDPK) Catalysis

Nucleoside diphosphate kinases (NDPKs), also known as NDP kinases or nucleoside diphosphokinases, are a ubiquitous family of enzymes found in all organisms. wikipedia.orgscielo.br Their primary function is to maintain the intracellular balance of nucleoside di- and tri-phosphate pools. scielo.brnih.gov NDPKs catalyze the reversible transfer of the terminal phosphate (B84403) group (γ-phosphate) from a nucleoside triphosphate (NTP) to a nucleoside diphosphate (this compound), resulting in the formation of a new NTP and this compound. wikipedia.orgscielo.brnih.govmdpi.com This reaction is crucial for providing the necessary NTPs for various metabolic processes, including nucleic acid synthesis (except for ATP synthesis, which is primarily handled by other mechanisms). wikipedia.orgebi.ac.uk

The general reaction catalyzed by NDPK can be represented as follows: XDP + YTP <=> XTP + YDP where X and Y represent different nucleoside bases (adenine, guanine, cytosine, thymine, or uracil), and the reaction is reversible. wikipedia.org ATP is frequently utilized as the phosphate donor in these reactions. umich.edugoogle.com

Ping-Pong Bi-Bi Mechanism of Phosphate Transfer

NDPK catalysis proceeds via a multi-step mechanism known as the ping-pong bi-bi mechanism. wikipedia.orgebi.ac.ukacs.org This mechanism involves the formation of a phosphorylated enzyme intermediate. wikipedia.orgnih.govuniprot.org The key steps are as follows:

The first substrate, a nucleoside triphosphate (NTP1), binds to the enzyme. wikipedia.org

A phosphoryl group from NTP1 is transferred to a conserved histidine residue in the active site of NDPK, forming a phosphoenzyme intermediate and releasing the first product, a nucleoside diphosphate (NDP1). wikipedia.orgscielo.brnih.govebi.ac.uk

NDP1 is released from the enzyme. wikipedia.org

The second substrate, a nucleoside diphosphate (NDP2), binds to the phosphorylated enzyme. wikipedia.org

The phosphoryl group is transferred from the phosphohistidine (B1677714) residue on the enzyme to NDP2, generating the second product, a nucleoside triphosphate (NTP2). wikipedia.orgebi.ac.uk

NTP2 is released from the enzyme, regenerating the free enzyme. wikipedia.org

This "ping-pong" description arises because the enzyme alternates between a free state and a phosphorylated state, binding one substrate and releasing one product before binding the second substrate. acs.org The phosphoryl transfers are often described as dissociative SN2-like reactions. ebi.ac.uk

Substrate Specificity and Promiscuity of NDPK Enzymes

NDPKs are known for their relatively broad substrate specificity, being capable of accepting various nucleoside diphosphates and triphosphates as substrates or donors. wikipedia.orgebi.ac.uk This promiscuity allows them to maintain the balance of different nucleotide pools within the cell. wikipedia.org They can act on both ribonucleotides and deoxyribonucleotides. wikipedia.orgebi.ac.uk While NDPKs generally exhibit broad specificity regarding the nucleoside base, the nature of the sugar moiety can have a more significant impact on enzymatic activity. ustc.edu.cn For instance, human NDPK-A shows limited stereospecificity to D-nucleotides and is inactive on L-nucleotides. ustc.edu.cn

Despite this general promiscuity, some studies highlight nuances in substrate recognition. For example, engineered NDPK variants can exhibit altered substrate preferences. frontiersin.org Research on bacterial nucleotidyltransferases, which share some functional similarities in nucleotide activation, also indicates that feedback mechanisms by specific this compound-sugars can restrict substrate promiscuity. acs.orgnih.gov

Molecular Determinants of NDPK Catalytic Activity

The catalytic activity of NDPK is intimately linked to its molecular structure, particularly the active site. NDPKs are typically homohexameric proteins, although prokaryotic NDPK can form homotetramers. wikipedia.orgebi.ac.uk The active site contains a strictly conserved catalytic histidine residue that undergoes phosphorylation during the reaction cycle. scielo.brebi.ac.uk Structural studies, such as those on human NDPK-C and NDPK from Dictyostelium discoideum, have provided insights into nucleotide binding and the interactions within the active site. mdpi.comebi.ac.uk

Key residues in the active site, including the catalytic histidine (e.g., His 122 in Dictyostelium discoideum NDPK), play a crucial role in phosphate transfer. ebi.ac.uk The mechanism of nucleotide binding in NDPK differs from many other phosphokinases, utilizing an anti-parallel beta-sheet structure. ebi.ac.uk Interactions with residues like Tyr56 and Lys16, as well as the 3' ribose/deoxyribose hydroxyl group, are important for catalytic efficiency and substrate positioning. ebi.ac.uk Mutations in specific residues, such as Pro95 in Trypanosoma cruzi NDPK1, can affect both enzymatic activity and the enzyme's quaternary structure. scielo.br Metal ions, particularly magnesium (Mg²⁺), are essential cofactors for NDPK activity, facilitating the transfer of the phosphate group. ebi.ac.ukuniprot.orgcdnsciencepub.com

Nucleotidyltransferase-Mediated Nucleoside Diphosphate Sugar Synthesis

Nucleotidyltransferases are a diverse class of enzymes that catalyze the formation of nucleotide derivatives, including nucleoside diphosphate sugars (this compound-sugars). acs.orgnih.govreading.ac.uk this compound-sugars are activated forms of monosaccharides that serve as glycosyl donors in glycosylation reactions, which are essential for the biosynthesis of polysaccharides, glycoconjugates, and other complex carbohydrates. acs.orgnih.govreading.ac.ukmdpi.com

The synthesis of this compound-sugars typically involves the reaction between a nucleoside triphosphate (NTP) or a nucleoside monophosphate (NMP) and a sugar-1-phosphate. nih.govreading.ac.uk Nucleotidyltransferases facilitate the coupling of the nucleotide moiety to the sugar-1-phosphate, often with the release of pyrophosphate (PPᵢ). reading.ac.uk

Mechanism of Glycosyl Donor Formation

The general mechanism catalyzed by nucleotidyltransferases in this compound-sugar synthesis involves the nucleophilic attack of the anomeric phosphate of a sugar-1-phosphate substrate onto the alpha-phosphate of a nucleoside triphosphate (NTP). This results in the formation of a phosphodiester bond linking the sugar and the nucleotide, and the concomitant release of pyrophosphate. reading.ac.uk

Alternatively, some nucleotidyltransferases can utilize a nucleoside monophosphate (NMP) activated with a leaving group (such as N,N-carbonyldiimidazole-activated NMPs) to react with a sugar-1-phosphate. nih.gov This approach can be used in chemo-enzymatic synthesis strategies.

The mechanism often involves the formation of a ternary complex where the NTP and sugar-1-phosphate substrates bind to the active site of the nucleotidyltransferase. reading.ac.uk The enzyme facilitates the correct positioning and orientation of the substrates for the nucleophilic attack to occur efficiently.

Examples of this compound-sugars synthesized by nucleotidyltransferases include UDP-glucose, UDP-glucuronic acid, GDP-mannose, GDP-fucose, and dTDP-rhamnose. nih.govmdpi.comwikipedia.orgwikipedia.orgamdb.onlinemetabolomicsworkbench.orgmdpi.com These molecules serve as donors for specific glycosyltransferases involved in the synthesis of various glycans. reading.ac.ukmdpi.com

Engineering of Nucleotidyltransferases for Diverse Substrate Recognition

Nucleotidyltransferases, like other enzymes, possess inherent substrate specificities. However, their utility in synthesizing a wider range of this compound-sugars, particularly those containing rare or modified sugars, can be expanded through enzyme engineering approaches. acs.orgnih.gov

Strategies such as directed evolution and rational design can be employed to alter the substrate recognition profiles of nucleotidyltransferases. nih.gov By introducing mutations in the active site or allosteric regulatory sites, researchers can engineer enzymes that accept a broader range of sugar-1-phosphates or nucleotide substrates. acs.orgnih.gov

Studies on bacterial nucleotidyltransferases, such as RmlA involved in dTDP-rhamnose biosynthesis, have demonstrated that mutations can impact substrate selectivity and overcome natural feedback inhibition mechanisms exerted by certain this compound-sugars. acs.orgnih.govmdpi.com This engineering allows for the chemo-enzymatic synthesis of rare or unnatural this compound-sugars that are otherwise difficult to obtain, providing valuable tools for studying glycosylation pathways and synthesizing novel glycoconjugates. acs.orgnih.gov

Multi-Enzymatic Systems for Nucleoside Diphosphate Sugar Production

Multi-enzymatic systems, often employed in one-pot reactions, have emerged as efficient strategies for the synthesis of this compound-sugars. worktribe.comacs.orgresearchgate.net These systems leverage the catalytic power and specificity of multiple enzymes to convert readily available starting materials into the desired this compound-sugars, often simplifying the synthetic process compared to traditional chemical methods. worktribe.comacs.org

A common enzymatic approach involves the initial phosphorylation of a sugar to a sugar 1-phosphate, catalyzed by a kinase. worktribe.comacs.org This sugar 1-phosphate is then converted into the corresponding this compound-sugar through a reaction with a nucleoside triphosphate (NTP), catalyzed by a nucleotidyltransferase, typically a pyrophosphorylase or uridylyltransferase. worktribe.comacs.orgnih.gov The release of pyrophosphate (PPi) in this latter reaction can drive the equilibrium towards this compound-sugar formation, and often a pyrophosphatase is included in the system to hydrolyze PPi, further enhancing the reaction yield. worktribe.com

The development of enzyme cascades combining monosaccharide-1-phosphate kinases and UDP-sugar pyrophosphorylases has been a significant advancement in enzymatic this compound-sugar synthesis. google.com For instance, the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc) has been achieved using a combination of N-acetylhexosamine-1 kinase (NahK) and human UDP-N-acetylhexosamine pyrophosphorylase (AGX1). google.com

Multi-enzyme systems can be designed to produce a variety of this compound-sugars. Examples include systems for the synthesis of UDP-galactose (UDP-Gal), UDP-N-acetylgalactosamine (UDP-GalNAc), and UDP-GlcNAc, which can be prepared in multi-gram quantities using repetitive batch synthesis with immobilized enzymes. acs.org Sucrose (B13894) synthase (SuSy), a glycosyltransferase found in plants and bacteria, can also be utilized in multi-enzymatic systems for the reversible transfer of glucose from sucrose to an this compound, yielding this compound-glucose. researchgate.netresearchgate.net

The efficiency and cost-effectiveness of enzymatic synthesis can be further improved by coupling this compound-sugar synthesis with downstream glycosyltransferase reactions, allowing for the in situ regeneration of NDPs. nih.govpnas.org This approach avoids the need for purifying expensive and sometimes unstable this compound-sugars and prevents product inhibition of glycosyltransferases by the released nucleoside di- or monophosphate. nih.gov

Multi-enzyme systems offer advantages such as high regioselectivity and stereoselectivity. researchgate.net Research is ongoing to discover and engineer enzymes with broader substrate specificity to expand the range of accessible natural and unnatural this compound-sugars. acs.orgpnas.org

Salvage Pathways in Nucleoside Diphosphate Sugar Biosynthesis

Salvage pathways represent an alternative route for the biosynthesis of nucleotide sugars, complementing the de novo synthesis pathways. molecularcloud.orgmdpi.comjst.go.jp These pathways are crucial for recycling monosaccharides released from the breakdown of polysaccharides, glycoproteins, glycolipids, and other glycoconjugates within the cell or from external sources. researchgate.netjst.go.jpuga.edu

The salvage pathway typically involves two main steps. First, free monosaccharides are phosphorylated by specific sugar kinases to form sugar-1-phosphates. jst.go.jpuga.edu This phosphorylation step is often ATP-dependent. uga.edu Second, the sugar-1-phosphate is converted to the corresponding this compound-sugar by a nucleotide sugar pyrophosphorylase, utilizing a nucleoside triphosphate (NTP) as a co-substrate. nih.govjst.go.jpuga.edu

In plants, the salvage pathway plays a role in the recycling of sugars released during cell wall turnover and restructuring, processes essential for cell expansion and growth. uga.edu Plants possess a large number of genes related to carbohydrate hydrolysis and monosaccharide transport, supporting the uptake and recycling of these released sugars. uga.edu

Examples of enzymes involved in plant salvage pathways include galactokinase (GalAK), which phosphorylates α-D-galacturonic acid (GalA) to α-D-galacturonic acid-1-phosphate (GalA-1-P). uga.edu This sugar phosphate is subsequently converted to UDP-GalA by a UDP-sugar pyrophosphorylase. uga.edu While GalAK shows specificity for GalA and ATP, its activity can be reduced by ADP. uga.edu

The salvage pathway can also be utilized for the biosynthesis of specific UDP-sugars where substrates and pathway enzymes are readily available. acs.org For instance, the myo-inositol oxidation pathway for UDP-glucuronic acid (UDP-GlcA) production can feed into the salvage pathway. Myo-inositol is converted to D-glucuronic acid, which is then converted to UDP-GlcA via glucuronic acid kinase and UDP-sugar pyrophosphorylase. acs.org Free sugars like arabinose can also be salvaged and converted to their activated nucleotide forms, such as UDP-L-arabinopyranose (UDP-L-Arap), using arabinokinase and UDP-sugar pyrophosphorylase. acs.orgacs.org

Engineered organisms, such as Saccharomyces cerevisiae, have been used to heterologously express enzymes of the salvage pathway to produce various UDP-sugars from simple starting materials or free sugars. acs.org This highlights the potential of manipulating salvage pathways for the biotechnological production of specific this compound-sugars. acs.org

Mechanistic Studies of Nucleoside Diphosphate Transformations

Enzymatic Reaction Mechanisms Involving Nucleoside Diphosphates

Nucleoside diphosphates (NDPs) are central molecules in a vast array of metabolic and signaling pathways. The enzymatic transformations they undergo are critical for cellular function, involving intricate catalytic mechanisms that have been the subject of extensive research. These reactions primarily include the transfer of phosphoryl groups and modifications of the sugar moieties attached to the NDP.

Phosphoryl Transfer Mechanisms

The transfer of the terminal phosphate (B84403) group from a nucleoside triphosphate (NTP) to an this compound is a fundamental reaction that maintains the cellular pool of NTPs required for numerous processes, including DNA and RNA synthesis. libretexts.org This reaction is principally catalyzed by Nucleoside Diphosphate (B83284) Kinases (NDPKs).

NDPKs operate through a ping-pong mechanism , a type of bi-substrate reaction where one substrate binds and a product is released before the second substrate binds. fsu.eduwikipedia.org The process involves a covalent enzyme intermediate. The key steps in this mechanism are as follows:

The enzyme binds to a nucleoside triphosphate (NTP), typically ATP.

The γ-phosphoryl group of the NTP is transferred to a conserved histidine residue in the active site of NDPK, forming a high-energy phosphohistidine (B1677714) intermediate. libretexts.orgfsu.edu The first product, a nucleoside diphosphate (e.g., ADP), is then released.

A second nucleoside diphosphate (the acceptor this compound) binds to the phosphorylated enzyme.

The phosphoryl group is transferred from the phosphohistidine intermediate to the acceptor this compound, generating a new NTP.

The final product, the newly synthesized NTP, is released from the enzyme. fsu.edu

This reversible reaction can be summarized as: NTP₁ + this compound₂ ⇌ this compound₁ + NTP₂ fsu.edu

The phosphoryl transfer is a dissociative Sₙ2-like reaction. wikipedia.org This mechanism allows the enzyme to have broad specificity for the base of the this compound, enabling it to synthesize various NTPs like GTP, CTP, UTP, and TTP from their corresponding diphosphates, using ATP as the primary phosphate donor. libretexts.orgfsu.edu

Epimerization and Dehydration Reactions in this compound-Sugar Biosynthesis

The biosynthesis of a wide variety of complex carbohydrates and glycoconjugates relies on a diverse pool of this compound-sugars. These precursors are often synthesized through enzymatic modifications of more common this compound-sugars, such as UDP-glucose. Key modifications include epimerization and dehydration reactions.

Epimerization Reactions: Epimerases alter the stereochemistry at a specific carbon atom of the sugar moiety. A well-studied example is UDP-galactose 4-epimerase (GalE) , which catalyzes the reversible conversion of UDP-glucose to UDP-galactose. nih.gov This reaction is crucial for galactose metabolism via the Leloir pathway. nih.gov

The mechanism of GalE involves a transient oxidation-reduction cycle using a tightly bound NAD⁺ cofactor:

The enzyme abstracts a hydride from the C4 of the glucose moiety of UDP-glucose and transfers it to NAD⁺, forming NADH and a UDP-4-ketoglucose intermediate. nih.govttu.ee

This 4'-ketopyranose intermediate is able to rotate within the active site. fsu.edunih.gov

The hydride is then transferred back from NADH to the opposite face of the C4 carbon of the sugar, resulting in the formation of UDP-galactose. fsu.edu

This mechanism allows for the inversion of the stereocenter at C4 without the net consumption of NAD⁺.

Dehydration Reactions: Dehydratases catalyze the removal of a water molecule from the sugar portion of an this compound-sugar, often as the initial step in the biosynthesis of deoxysugars. A prominent example is the reaction catalyzed by This compound-glucose 4,6-dehydratases . These enzymes convert this compound-glucose into this compound-4-keto-6-deoxyglucose. wikipedia.org

The catalytic mechanism of 4,6-dehydratases also involves an NAD⁺-dependent oxidation at C4, followed by the elimination of water from C5 and C6, and a final reduction step. byjus.com This creates a 4-keto-6-deoxyhexose, which is a key intermediate for the synthesis of various 6-deoxysugars like L-rhamnose and L-fucose. wikipedia.org Other types of dehydratases, such as 2,3- and 3-dehydratases, are involved in the formation of dideoxy and trideoxy sugars by acting on these intermediates. wikipedia.org

Role of Specific Amino Acid Residues in Catalysis

The catalytic efficiency and specificity of enzymes that act on NDPs are determined by the precise arrangement and chemical properties of amino acid residues within their active sites.

In Nucleoside Diphosphate Kinases (NDPKs) , a histidine residue is the central catalytic player, acting as the transient acceptor and donor of the phosphoryl group. libretexts.orgfsu.edu This has been confirmed through protein sequencing, site-directed mutagenesis, and X-ray crystallography. nih.gov 31P-NMR studies have specifically identified the Nδ atom of the active site histidine as the site of phosphorylation. nih.gov Other residues, such as lysine (e.g., Lys16) and tyrosine (e.g., Tyr56), are also important. They interact with the phosphate groups and the ribose moiety of the nucleotide substrate, contributing to substrate binding and transition state stabilization. researchgate.net

For UDP-galactose 4-epimerase , a conserved tyrosine residue (part of a YXXXK motif) acts as the general base, abstracting the proton from the 4'-hydroxyl group of the sugar during the initial oxidation step. fsu.edunih.gov A conserved serine (e.g., Ser124) and lysine (e.g., Lys153) also participate in catalysis by forming hydrogen bonds with the sugar hydroxyls and the NAD⁺ cofactor, helping to position the substrate and stabilize the transition state. nih.gov

Chemical Reactivity of Nucleoside Diphosphate Bonds

Beyond enzymatic catalysis, the inherent chemical reactivity of the bonds within nucleoside diphosphates is of significant interest. The pyrophosphate linkage, in particular, possesses a unique combination of stability and reactivity that is fundamental to its biological roles.

Stability of Pyrophosphate Linkages under Various Conditions

The P-O-P phosphoanhydride bond in NDPs is thermodynamically unstable yet kinetically stable in the absence of catalysts. This kinetic stability is crucial for preventing the spontaneous, wasteful hydrolysis of these energy-rich molecules in the cellular environment. Several factors influence the stability of this linkage.

pH: The stability of the pyrophosphate bond is pH-dependent. At physiological pH (around 6.8-7.4), NDPs are relatively stable. nih.gov However, the rate of hydrolysis increases significantly at both acidic and alkaline extremes. nih.gov Under strongly acidic conditions (e.g., pH < 1), acid-catalyzed hydrolysis occurs. ttu.ee In alkaline solutions, the pyrophosphate linkage is susceptible to hydroxide (B78521) ion-catalyzed cleavage.

Temperature: As with most chemical reactions, the rate of pyrophosphate bond hydrolysis is temperature-dependent. Elevated temperatures increase the rate of hydrolytic cleavage. For instance, heating polyphosphates to 120°C leads to significant hydrolytic degradation, whereas at 100°C, the effect is less pronounced.

Metal Ions: Divalent metal ions, particularly Mg²⁺, play a crucial role in both enzymatic and non-enzymatic reactions involving NDPs. In the cell, NDPs and NTPs are typically complexed with Mg²⁺. These ions can influence the stability of the pyrophosphate bond in several ways. They can stabilize the negative charges on the phosphate groups, but they can also act as Lewis acids, polarizing the P-O bonds and making the phosphorus atoms more susceptible to nucleophilic attack. wikipedia.org The presence of certain metal ions, like Ca²⁺, has been shown to increase the rate of hydrolysis of polyphosphates. Theoretical calculations have shown that the hydrolytic cleavage of a metal ion-coordinated phosphoester bond is kinetically faster than that of the free pyrophosphate.

Structural Modifications: The stability of the pyrophosphate linkage can be altered by chemical modifications. For example, replacing one of the bridging oxygen atoms with sulfur to create a phosphorothioate (B77711) linkage increases the stability of the bond towards enzymatic cleavage. fsu.edu

Hydrolysis Mechanisms of Nucleoside Diphosphates

ADP + H₂O → AMP + Pi

The non-enzymatic hydrolysis of the pyrophosphate bond in NDPs generally proceeds via a nucleophilic attack on the β-phosphorus atom by a water molecule.

General Mechanism: The hydrolysis reaction is essentially a phosphoryl group transfer to a water molecule. The mechanism can be influenced by the surrounding conditions:

Uncatalyzed Hydrolysis: In neutral water, the reaction is very slow. A water molecule acts as the nucleophile, attacking the electrophilic β-phosphorus atom. This proceeds through a pentacovalent trigonal bipyramidal transition state, leading to the cleavage of the P-O-P bond. researchgate.net The high negative charge density of the phosphate chain repels the incoming nucleophile, contributing to the high activation energy and kinetic stability of the molecule. researchgate.net

Acid-Catalyzed Hydrolysis: Under acidic conditions, the phosphate oxygen atoms can be protonated. This protonation neutralizes some of the negative charge, reducing the electrostatic repulsion and making the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: At high pH, the hydroxide ion (OH⁻), a much stronger nucleophile than water, can directly attack the β-phosphorus atom, significantly accelerating the rate of hydrolysis.

The products of hydrolysis, adenosine (B11128) monophosphate (AMP) and inorganic phosphate (Pi), are more stable than the reactant ADP. This increased stability is due to several factors, including relief of electrostatic repulsion between the negatively charged phosphate groups and greater resonance stabilization of the resulting inorganic phosphate. researchgate.net The solvation of the products by water also plays a crucial role in driving the reaction forward. nih.gov

Allosteric Regulation and Kinetic Aspects of NDPK Activity

Nucleoside Diphosphate Kinase (NDPK), also known as NME/NM23, is a crucial enzyme responsible for maintaining the intracellular pool of nucleoside triphosphates (NTPs), aside from ATP. wikipedia.orgnih.govmdpi.com It accomplishes this by catalyzing the reversible transfer of the terminal (γ) phosphate group from a donor NTP to an acceptor nucleoside diphosphate (this compound). wikipedia.orgmdpi.comnih.gov The regulation of this activity is vital for numerous cellular processes, including DNA and RNA synthesis, signal transduction, and cell proliferation. wikipedia.orgnih.gov The enzyme's function is governed by its kinetic properties and is subject to allosteric regulation.

The catalytic cycle of NDPK follows a ping-pong mechanism, a characteristic feature of multi-substrate enzymes where the first product is released before the second substrate binds. wikipedia.orgnih.govebi.ac.ukacs.org This mechanism involves two distinct half-reactions:

Enzyme Phosphorylation: The enzyme first binds to a nucleoside triphosphate (NTP1). The γ-phosphate from NTP1 is transferred to a conserved histidine residue (His122 in the Dictyostelium discoideum model) in the active site, forming a high-energy covalent phosphoenzyme intermediate (NDPK-P). wikipedia.orgnih.govebi.ac.uk The corresponding nucleoside diphosphate (NDP1) is then released. wikipedia.orgwikipedia.org

Phosphoryl Group Transfer: The phosphorylated enzyme (NDPK-P) then binds a second substrate, a nucleoside diphosphate (NDP2). wikipedia.org The phosphoryl group is subsequently transferred from the phosphohistidine intermediate to NDP2, generating a new nucleoside triphosphate (NTP2), which is then released from the enzyme. wikipedia.orgebi.ac.uk

This can be summarized in the following reaction scheme:

NDPK + NTP ↔ NDPKNTP ↔ NDPK-PThis compound ↔ NDPK-P + this compound wikipedia.org

Kinetic studies have provided detailed insights into the efficiency and substrate specificity of this mechanism. Transient kinetic analysis of human NDPK has determined the second-order rate constants for the phosphorylation step with various natural nucleotides. nih.gov These rates were found to be linearly dependent on nucleotide concentration until they became too fast to measure, indicating a very efficient catalytic process. nih.gov The dephosphorylation step, involving the transfer of the phosphate to an this compound, was generally found to be 2- to 3-fold faster than the corresponding phosphorylation reaction. nih.gov

The enzyme exhibits a broad substrate specificity but is not indiscriminate. ebi.ac.uk The nature of the nucleobase significantly influences the reaction kinetics. Generally, second-order rate constants are highest for guanine nucleotides, followed by adenine, and are lowest for cytosine nucleotides. nih.gov This correlates with the dissociation constants (Kd), where guanine nucleotides show the lowest Kd values (strongest binding) and cytosine the highest. nih.gov While the enzyme can accommodate both ribo- and deoxyribonucleotides, modifications to the sugar moiety can have a profound impact. While a change at the 2'-hydroxyl of the ribose has only a small effect, modification at the 3'-hydroxyl drastically reduces the rate of phosphoryl transfer by up to 1000-fold. nih.gov This suggests a role for the 3'-OH group in substrate-assisted catalysis, where it may help to correctly position the substrate and stabilize the transition state through hydrogen bonding. nih.gov

| Reaction | Nucleotide | Second-Order Rate Constant (k/M⁻¹s⁻¹) | Notes |

|---|---|---|---|

| Phosphorylation by NTPs | Guanine Nucleotides | Highest (e.g., ~13 x 10⁶ for GTP) | Generally the preferred substrates. |

| Adenine Nucleotides | Intermediate (e.g., ~10 x 10⁶ for ATP) | Efficiently utilized by the enzyme. | |

| Cytosine Nucleotides | Lowest (e.g., ~0.7 x 10⁶ for CTP) | Poorest substrates among natural nucleotides. | |

| Dephosphorylation by NDPs | NDPs (ribonucleotides) | 2-3 fold faster than phosphorylation | Rapid turnover to complete the catalytic cycle. |

| dNDPs (deoxyribonucleotides) | 3-4 fold slower than NDPs | Shows preference for ribonucleotide acceptors. |

Beyond the active site, NDPK activity can be modulated by allosteric regulators, which bind to a site distinct from the substrate-binding site and induce a conformational change in the enzyme. wikipedia.org This regulation can either enhance (activation) or decrease (inhibition) the enzyme's catalytic efficiency.

A significant finding in the allosteric regulation of NDPK is the identification of a small molecule activator, (±)-trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene, referred to as NMac1. nih.gov Research has shown that NMac1 binds directly to the C-terminal region of Nm23-H1, a human isoform of NDPK. nih.gov This binding event triggers a conformational change that allosterically enhances the enzyme's this compound kinase activity. The mechanism of activation involves increasing the affinity of the enzyme for its substrates. nih.gov

Conversely, allosteric inhibition of NDPK has also been documented. Certain analogues of cyclic AMP (cAMP), a key second messenger in cellular signaling, have been shown to inhibit NDPK's phosphotransferase activity. nih.gov Specifically, N6-mbcAMP, 8-ClcAMP, and 8-BrcAMP act as inhibitors. nih.gov The degree of inhibition is notably dependent on the concentration of the phosphate donor, ATP, becoming significant at lower physiological ATP levels. nih.gov Other compounds, such as the natural polyphenol ellagic acid, have also been identified as potent inhibitors of NDPK isoforms like NDPK-B. researchgate.net

| Regulator | Type | Binding Site | Effect on NDPK Activity | Reference |

|---|---|---|---|---|

| NMac1 | Activator | C-terminal region of Nm23-H1 | Increases substrate affinity and enhances catalytic activity. | nih.gov |

| N6-mbcAMP | Inhibitor | Not fully specified, but distinct from active site | Inhibits phosphotransferase activity, dependent on ATP concentration. | nih.gov |

| 8-ClcAMP | Inhibitor | Not fully specified, but distinct from active site | Inhibits phosphotransferase activity, dependent on ATP concentration. | nih.gov |

| 8-BrcAMP | Inhibitor | Not fully specified, but distinct from active site | Inhibits phosphotransferase activity, dependent on ATP concentration. | nih.gov |

| Ellagic acid | Inhibitor | Not fully specified, but distinct from active site | Potent inhibitor of NDPK-B isoform. | researchgate.net |

The existence of both allosteric activators and inhibitors highlights the complex regulatory landscape governing NDPK function. This regulation allows the cell to fine-tune the production of NTPs in response to metabolic needs and external signals, integrating the enzyme's housekeeping role with broader cellular signaling networks.

Role of Nucleoside Diphosphates in Fundamental Biochemical Pathways

Nucleoside Diphosphates as Intermediates in Nucleic Acid Precursor Synthesis

Nucleoside diphosphates are crucial intermediates in the synthesis of the building blocks of nucleic acids, namely deoxyribonucleoside triphosphates (dNTPs) and ribonucleoside triphosphates (NTPs). nestlenutrition-institute.org The synthesis of these precursors is a tightly regulated process to ensure a balanced supply for DNA replication and RNA transcription.

The conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs) is a key step in the de novo synthesis of DNA precursors. wikipedia.org This reaction is catalyzed by the enzyme ribonucleotide reductase (RNR). wikipedia.orgnih.gov RNR acts on all four common ribonucleoside diphosphates: adenosine (B11128) diphosphate (B83284) (ADP), guanosine (B1672433) diphosphate (GDP), cytidine (B196190) diphosphate (CDP), and uridine (B1682114) diphosphate (UDP). wikipedia.org The activity of RNR is highly regulated to maintain the appropriate balance of dNTPs required for faithful DNA synthesis. wikipedia.org

Once the dNDPs are formed, they are subsequently phosphorylated to their triphosphate forms (dATP, dGTP, dCTP, and dTTP) by nucleoside diphosphate kinases. wikipedia.org These dNTPs are the direct precursors used by DNA polymerases during DNA replication.

Similarly, ribonucleoside diphosphates serve as the immediate precursors for ribonucleoside triphosphates (ATP, GTP, CTP, and UTP). Nucleoside diphosphate kinases catalyze the transfer of a phosphate (B84403) group, typically from ATP, to the NDPs to form the corresponding NTPs. nih.gov These NTPs are the substrates for RNA polymerases during the process of transcription.

Nucleoside Diphosphate Sugars in Glycoconjugate and Polysaccharide Biosynthesis

Nucleoside diphosphate sugars (NDP-sugars) are activated forms of monosaccharides that serve as glycosyl donors in the biosynthesis of a vast array of glycoconjugates and polysaccharides. nih.govsemanticscholar.org These complex carbohydrates are involved in numerous biological processes, including cell wall synthesis, protein glycosylation, and signal transduction. The nucleotide portion of the this compound-sugar acts as a good leaving group, facilitating the transfer of the sugar moiety to an acceptor molecule by glycosyltransferases. nih.gov

The biosynthesis of these activated sugar donors is a critical aspect of carbohydrate metabolism. nih.gov Monosaccharides are first converted to sugar-1-phosphates, which then react with a nucleoside triphosphate (NTP) in a reaction catalyzed by a nucleotidylyltransferase to form the this compound-sugar. nih.gov A wide variety of this compound-sugars exist, with the specific nucleoside diphosphate varying depending on the sugar and the organism. qmul.ac.ukacs.org Uridine diphosphate (UDP) is the most common nucleotide carrier for sugars. nih.gov

This compound-Glucose: UDP-glucose is a central and highly versatile this compound-sugar in many organisms. libretexts.orglibretexts.org Its biosynthesis begins with the conversion of glucose-6-phosphate to glucose-1-phosphate by the enzyme phosphoglucomutase. researchgate.net Subsequently, UDP-glucose pyrophosphorylase catalyzes the reaction of glucose-1-phosphate with uridine triphosphate (UTP) to produce UDP-glucose and pyrophosphate. researchgate.net UDP-glucose serves as a precursor for the synthesis of other UDP-sugars, such as UDP-galactose and UDP-glucuronic acid, and is a direct donor of glucose for the synthesis of glycogen and other polysaccharides. libretexts.orglibretexts.orgresearchgate.net In bacteria, ADP-glucose is often the precursor for glycogen synthesis. libretexts.orglibretexts.org

This compound-Rhamnose: Rhamnose is a deoxyhexose sugar found in the glycoconjugates of many bacteria, plants, and some viruses. portlandpress.comnih.gov The biosynthesis of its activated form, this compound-rhamnose, is well-studied. portlandpress.comnih.gov In many bacteria, the pathway to thymidine (B127349) diphosphate-L-rhamnose (TDP-L-rhamnose) starts from TDP-D-glucose. dundee.ac.ukportlandpress.com This involves a series of enzymatic reactions including dehydration, epimerization, and reduction, catalyzed by the enzymes RmlB, RmlC, and RmlD, respectively. dundee.ac.ukportlandpress.com In plants, UDP-L-rhamnose is the predominant form and is synthesized from UDP-D-glucose. dundee.ac.ukportlandpress.com The biosynthesis of GDP-D-rhamnose has also been observed in some bacteria. dundee.ac.uk

| This compound-Sugar | Precursor | Key Enzymes | Organism(s) |

| UDP-Glucose | Glucose-1-Phosphate, UTP | UDP-glucose pyrophosphorylase | Eukaryotes, Bacteria |

| ADP-Glucose | Glucose-1-Phosphate, ATP | ADP-glucose pyrophosphorylase | Bacteria, Plants |

| TDP-L-Rhamnose | TDP-D-Glucose | RmlB, RmlC, RmlD | Bacteria |

| UDP-L-Rhamnose | UDP-D-Glucose | RHM pathway enzymes | Plants, Fungi |

| GDP-D-Rhamnose | GDP-D-Mannose | GMD, Rmd | Bacteria (e.g., Pseudomonas) |

This compound-sugars are precursors for the biosynthesis of a wide variety of "unusual" or "rare" sugars that are often found in the lipopolysaccharides (LPS) and other surface polysaccharides of bacteria. researchgate.net These unusual sugars contribute to the structural diversity and biological functions of these molecules, including their roles in pathogenesis. The enzymatic modifications of common this compound-sugars lead to the formation of these unique sugar derivatives. For instance, the biosynthesis of TDP-L-rhamnose from TDP-D-glucose involves a 4,6-dehydration step, which is a common strategy in the formation of deoxy sugars. portlandpress.com Other modifications can include epimerization, reduction, amination, and acetylation, all occurring while the sugar is attached to the nucleoside diphosphate. nih.gov

Interconversion of Nucleoside Diphosphate and Triphosphate Pools

The relative concentrations of nucleoside diphosphates and triphosphates within the cell are maintained in a dynamic equilibrium to meet the metabolic needs of the cell. This interconversion is primarily catalyzed by a family of enzymes known as nucleoside diphosphate kinases (NDPKs). nih.govumich.edu

NDPKs catalyze the reversible transfer of the terminal phosphate group from a nucleoside triphosphate (NTP) to a nucleoside diphosphate (this compound). nih.gov While ATP is the most abundant NTP and often serves as the primary phosphate donor, NDPKs exhibit broad substrate specificity and can utilize other NTPs as well. nih.govreactome.org The general reaction is as follows:

N1TP + N2DP ⇌ N1DP + N2TP

where N1 and N2 can be any of the common purine (B94841) or pyrimidine (B1678525) nucleosides.

This reversibility allows NDPKs to buffer the intracellular nucleotide pools. nih.gov For example, if the concentration of one particular NTP becomes too high, the reversible nature of the NDPK-catalyzed reaction can facilitate the transfer of its terminal phosphate to other NDPs, thereby increasing the pools of other NTPs that may be in lower abundance. nih.gov This ensures a balanced supply of all NTPs for processes such as DNA and RNA synthesis. wikipedia.org

In addition to NDPKs, other enzymes such as adenylate kinase and guanylate kinase play roles in the interconversion of specific nucleotide pools. reactome.org For instance, adenylate kinase catalyzes the reversible reaction:

2 ADP ⇌ ATP + AMP

This reaction is crucial for maintaining energy homeostasis within the cell.

Prebiotic Chemistry and the Role of Nucleoside Diphosphates in Early Biosynthesis

The origin of life on Earth and the emergence of key biomolecules like nucleic acids are central questions in prebiotic chemistry. Phosphorus is an essential element for life, forming the backbone of DNA and RNA and being a key component of energy currency molecules like ATP. nih.gov The phosphorylation of nucleosides to form nucleotides is considered a critical step in the chemical evolution that led to the first self-replicating systems. nih.govfrontiersin.org

While much of the focus in prebiotic chemistry has been on the formation of nucleoside monophosphates and their subsequent polymerization, the role of nucleoside diphosphates is also of significant interest. The formation of the pyrophosphate bond in NDPs and NTPs is energetically unfavorable in aqueous environments, posing a challenge for prebiotic synthesis. mdpi.com However, various proposed mechanisms could have facilitated these reactions on the early Earth, such as the use of condensing agents or reactions in non-aqueous environments. frontiersin.org

The potential for NDPs to act as precursors in early biosynthetic pathways is an area of active research. For instance, P1,P2-di(nucleoside 5'-)diphosphates have been shown to act as donors in the absence of ATP in certain enzymatic reactions, suggesting a possible role for such molecules in a prebiotic context. doi.org Furthermore, the emergence of pathways for the interconversion of different phosphorylated species would have been crucial for the development of a rudimentary metabolism. mdpi.com The stability and reactivity of various phosphorylated compounds, including NDPs, under prebiotic conditions are key factors in evaluating their potential roles in the origin of life. researchgate.netnih.gov

Computational and Theoretical Investigations of Nucleoside Diphosphates

Molecular Dynamics Simulations of Nucleoside Diphosphate (B83284) Interactions

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic nature of nucleoside diphosphate interactions with proteins and other biomolecules. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements and conformational changes of molecules over time, providing a detailed picture of their behavior. researchgate.net

MD simulations have been instrumental in revealing the flexibility of proteins upon NDP binding and the dynamic nature of the active site pockets. nih.gov For instance, simulations of ecto-nucleoside triphosphate diphosphohydrolases (E-NTPDases) have shown that these enzymes exhibit significant conformational flexibility, which is crucial for substrate binding and catalysis. These simulations have identified key amino acid residues that form hydrogen bonds and other non-covalent interactions with the this compound molecule, stabilizing it in the active site. acs.org In studies of Homo sapiens NTPDases (HsNTPDases), MD simulations have been used to model the interactions of various NDPs, including ADP, GDP, and UDP, with different isoforms of the enzyme. acs.org These models have helped to elucidate the substrate specificity and catalytic mechanisms of these enzymes.

One of the key insights from MD simulations is the importance of a canonical linear-like conformation of the this compound substrate within the enzyme active site. acs.org This conformation, which involves the phosphate (B84403) tail and the nucleobase ring, appears to be conserved across different NTPDases and is thought to represent the productive binding mode for catalysis. acs.org The simulations also highlight the crucial role of metal ion cofactors, such as Ca²⁺ or Mg²⁺, and surrounding water molecules in coordinating the this compound and facilitating the enzymatic reaction. acs.org

The following table summarizes key interactions between Adenosine (B11128) Diphosphate (ADP) and specific residues in human NTPDase1 as revealed by molecular modeling. acs.org

| Interacting ADP Moiety | NTPDase1 Residue | Type of Interaction |

| Adenine Base (N1 atom) | Tyr412 | Hydrogen Bond |

| Ribose | Asp259 | Hydrogen Bond |

| Ribose | Lys258 | Hydrogen Bond |

| Diphosphate | Arg85 | Stabilization |

MD simulations are not only used to study enzyme-substrate interactions but also to investigate larger protein-protein complexes where NDPs may play a role in mediating or modulating the interaction. mdpi.comfrontiersin.org These simulations can reveal how the binding of an this compound at one site can allosterically influence the conformation and function of a distant part of the protein or protein complex. nih.gov

Quantum Chemical Calculations on Nucleoside Diphosphate Reactivity

Quantum chemical calculations, often employed in a hybrid quantum mechanics/molecular mechanics (QM/MM) framework, provide a deeper understanding of the electronic-level events that govern the reactivity of nucleoside diphosphates. These methods are essential for studying chemical reactions, such as phosphoryl transfer, where bond breaking and formation occur. nih.gov

Quantum chemical studies have been pivotal in elucidating the reaction mechanisms of enzymes that process NDPs. For example, in the context of DNA polymerases, which catalyze the transfer of a nucleotidyl moiety from a deoxynucleoside triphosphate (dNTP) to a DNA primer, the reaction proceeds through a state that involves a nucleoside diphosphate as a leaving group (in the form of pyrophosphate). nih.gov Quantum chemical calculations have been used to map the potential energy surface of this reaction, identifying the transition state and calculating the activation energy barrier. nih.gov These calculations have revealed how the enzyme active site stabilizes the transition state, thereby accelerating the reaction rate. acs.org

A significant application of quantum chemistry is in understanding the discrimination between different types of nucleotides by enzymes. For instance, RNA polymerase II must efficiently incorporate ribonucleoside triphosphates (NTPs) while rejecting deoxynucleoside triphosphates (dNTPs). QM/MM calculations have shown that the absence of a single hydrogen bond between the enzyme and the 2'-OH group of the NTP increases the reaction barrier for dNTP incorporation by a substantial amount, providing a quantum-level explanation for this selectivity. nih.gov The study highlighted that a large QM region of around 800 atoms was necessary to accurately describe the active site and the discrimination process. nih.gov

The table below presents the calculated activation barriers for different pathways in a model nucleotidyl transfer reaction involving the double protonation of the γ-phosphate. nih.gov

| Reaction Pathway | Activation Barrier (kcal/mol) |

| Associative | 34.1 |

| Synchronous | 33.0 |

| Dissociative | 31.7 |

Furthermore, quantum chemical calculations have been employed to investigate the conversion of guanosine (B1672433) triphosphate (GTP) to guanosine monophosphate (GMP), a process in which GDP is an intermediate. These studies, using density functional theory (DFT), have explored the role of magnesium ions (Mg²⁺) in catalyzing this reaction. The calculations suggest that the Mg²⁺ ion can initiate a radical mechanism for GTP decomposition. researchgate.net

Modeling of Enzyme-Substrate Interactions with Nucleoside Diphosphates

Computational modeling provides a structural and energetic framework for understanding how enzymes recognize and bind nucleoside diphosphates with high specificity and affinity. These models are crucial for interpreting experimental data and for guiding the design of enzyme inhibitors. acs.org

The modeling of enzyme-substrate complexes often begins with creating a three-dimensional representation of the enzyme's active site with the this compound substrate docked within it. nih.gov Various computational techniques, including molecular docking and homology modeling, are used to generate these initial structures. These models are then often refined using MD simulations to capture the dynamic nature of the interaction. acs.org

Studies on ecto-nucleoside triphosphate diphosphohydrolases (E-NTPDases) have demonstrated the power of this approach. By combining structural bioinformatics with molecular modeling, researchers have been able to build accurate models of human NTPDases complexed with various NDPs like ATP, ADP, GTP, GDP, UTP, and UDP. acs.org These models have revealed a conserved set of interactions within the active site that are critical for substrate binding and catalysis. For example, specific residues have been identified that form hydrogen bonds with the ribose and nucleobase of the this compound, while others interact with the diphosphate group. acs.org

A key finding from these modeling studies is the identification of a canonical linear-like conformation of the substrate that is conserved across different NTPDase structures. This conformation is believed to be essential for the catalytic activity of the enzyme. acs.org The models also accurately position the metal ion cofactor and catalytic water molecules, which are crucial for the hydrolysis reaction. acs.org

The following table details the interactions between various guanine and uridine (B1682114) nucleoside diphosphates and human NTPDase1, as predicted by computational models. acs.org

| Nucleoside Diphosphate | Interacting Residue(s) | Type of Interaction |

| GDP | Tyr412 | Hydrogen Bond |

| UDP | Ser58 (of ACR1) | Hydrogen Bond with phosphate |

These detailed structural models of enzyme-NDP interactions are invaluable for rational drug design. By understanding the key interactions that govern substrate binding, it is possible to design small molecules that can bind to the active site and inhibit the enzyme's activity. acs.org

Development of Computational Models for Nucleoside Diphosphate Metabolism

Computational models of metabolic pathways are essential for understanding the systems-level behavior of nucleoside diphosphate metabolism. cmu.edu These models integrate information about the enzymes, metabolites, and reactions involved in this compound synthesis, degradation, and interconversion to simulate the flow of metabolites through the network. nih.gov

The metabolism of nucleoside diphosphates is a central part of cellular bioenergetics and nucleotide biosynthesis. jax.org Computational models of these pathways can range from relatively small, focused models of a specific pathway to large, genome-scale metabolic reconstructions. nih.gov These models are often based on stoichiometric analysis, where the mass balance of each metabolite in the network is considered. oup.com

One of the key enzymes in this compound metabolism is nucleoside diphosphate kinase (NDPK), which catalyzes the transfer of a phosphate group from a nucleoside triphosphate to a nucleoside diphosphate. acs.org Computational models can be used to study the role of NDPK in maintaining the balance of nucleotide pools within the cell. By simulating the activity of this and other related enzymes, researchers can predict how perturbations to the system, such as the inhibition of a particular enzyme, will affect the concentrations of different NDPs.

Metabolomic approaches, which involve the comprehensive analysis of all metabolites in a biological sample, can be used in conjunction with computational modeling to elucidate the functions of uncharacterized enzymes in this compound metabolism and to map out novel metabolic pathways. nih.gov For example, if a particular this compound is found to accumulate under certain conditions, computational models can be used to generate hypotheses about which enzymatic step might be affected.

The development of these computational models is an iterative process that involves several steps:

Network Reconstruction: Identifying all the relevant enzymes, metabolites, and reactions from genomic and biochemical databases. oup.com

Model Formulation: Translating the network into a mathematical format, often a stoichiometric matrix.

Simulation and Analysis: Using techniques like flux balance analysis to predict metabolic fluxes under different conditions.

Model Validation and Refinement: Comparing model predictions with experimental data and refining the model to improve its accuracy. cmu.edu

These models are becoming increasingly important in metabolic engineering and in understanding the metabolic basis of diseases. nih.gov

Future Directions in Nucleoside Diphosphate Research

Advancements in Stereoselective Nucleoside Diphosphate (B83284) Synthesis

The biological activity of nucleoside analogues is often dependent on the specific stereochemistry at the phosphorus center. Consequently, the development of methods for the stereocontrolled synthesis of NDPs and their thioisosteres is a critical area of research. chemrxiv.orgrsc.org Traditional chemical synthesis methods often result in a mixture of diastereomers at the phosphorus atom, which are difficult to separate and can lead to products with lower efficacy or off-target effects.

Recent breakthroughs are addressing this challenge through reagent-based platforms that enable the modular and scalable synthesis of stereopure di- and triphosphate thioisosteres. chemrxiv.org One such innovative approach involves the use of chiral P(V)-α-thio-di- and triphosphate transfer reagents. These reagents, which can be prepared in situ from stable solid precursors, allow for the stereospecific transfer of a thiophosphate or thiotriphosphate group to a nucleoside donor. chemrxiv.org The process is highly stereospecific, with the configuration of the product (either Rp or Sp) being controlled by the choice of the chiral reagent. This method has been successfully applied to the synthesis of over 60 natural and unnatural nucleotides, demonstrating its robustness and broad applicability. chemrxiv.org

Other strategies focus on different activation methods to achieve stereoselectivity. The cycloSal approach, for instance, utilizes a cyclosaligenyl nucleoside phosphate (B84403) triester as an active phosphate ester, allowing for the synthesis of anomerically pure NDP glycopyranoses in high yields and short reaction times. nih.gov Another novel method employs a highly reactive zwitterionic phosphoramidate (B1195095) intermediate as the phosphorylating species for an efficient phosphate coupling reaction. lookchem.comjohnshopkins.edu These advancements are crucial for producing nucleotide-based therapeutics with improved clinical potential by ensuring stereochemical precision. rsc.org

| Method | Key Reagent/Intermediate | Key Advantages | Reference |

|---|---|---|---|

| Chiral P(V) Transfer Reagents | In situ generated chiral P(V)-α-thio-di- and triphosphate transfer reagents | Reagent-controlled stereospecificity (Rp or Sp), scalable, modular, applicable to >60 examples. | chemrxiv.org |

| cycloSal Approach | Cyclosaligenyl nucleoside phosphate triester | Short reaction times, high chemical yields, produces anomerically pure this compound glycopyranoses. | nih.gov |

| Zwitterionic Intermediate | Zwitterionic phosphoramidate intermediate | Efficient phosphate coupling for preparing sugar nucleoside diphosphates. | lookchem.com |

| P(V)-N Activation | Nucleoside 5'-phosphoropiperidates with 4,5-dicyanoimidazole (DCI) activator | Efficient synthesis of this compound 6-Deoxy-L-sugars in high yields. | researchgate.net |

Elucidation of Novel Nucleoside Diphosphate Biosynthesis Pathways

While the primary pathways for this compound biosynthesis are well-established, research continues to uncover novel and divergent mechanisms, particularly in the context of natural product biosynthesis. nih.gov Genome mining, which involves searching through genomic data for biosynthetic gene clusters (BGCs), has become a powerful tool for discovering new enzymes and pathways. nih.govacs.org Recent studies have revealed that the biosynthesis of many nucleoside natural products involves early-stage modifications at the C5' position of the ribose sugar, followed by downstream tailoring enzymes that create structural diversity. nih.govnih.gov

These initial modifications can be broadly classified into two types: C5' oxidation and C5' radical extension. nih.gov

C5' Oxidation: This mechanism is often catalyzed by LipL-type α-ketoglutarate (α-KG) and Fe-dependent oxygenases.

C5' Radical Extension: This involves NikJ-type radical S-adenosyl-L-methionine (SAM) enzymes.

By using the genes for these key enzymes as probes in genome mining, researchers can identify putative BGCs and predict the core structures of the resulting nucleoside products. nih.govnih.gov This approach not only reveals the distribution of these pathways in nature but also points toward future discoveries of structurally unique nucleoside natural products. nih.gov For example, analysis has revealed many BGCs that contain homologs for enzymes involved in C5' modifications but lack other key enzymes, suggesting they may produce novel classes of C5-sugar nucleosides. nih.gov The discovery of new biosynthetic routes, such as the unique protein fold and mechanism of the AhyBURP protein from the peanut plant for creating cyclic peptides, highlights the vast, unexplored biosynthetic potential within the plant kingdom. anl.gov

Integration of Synthetic Biology and Chemo-Enzymatic Approaches for this compound-Sugar Production

This compound-sugars are vital donor molecules for glycosyltransferases (GTs), enzymes that catalyze the formation of glycosidic bonds in the synthesis of oligosaccharides and glycoconjugates. researchgate.net However, the high cost and limited availability of most this compound-sugars hinder their large-scale application. researchgate.net To address this, researchers are increasingly integrating synthetic biology with chemo-enzymatic methods to create efficient and cost-effective production platforms. mdpi.com

Chemo-enzymatic synthesis combines the flexibility of chemical methods with the high regio- and stereoselectivity of enzymatic reactions. nih.gov This strategy often involves the chemical synthesis of a key precursor, which is then elaborated by a series of enzymatic extensions to achieve complex target structures. nih.gov A key element of this approach is the use of enzymatic cascades, where multiple enzymes are used in a single pot to convert a simple, inexpensive starting material into a high-value this compound-sugar. mdpi.comfrontiersin.org

Recent advances in this area include:

This compound-Sugar Regeneration Systems: To overcome the high cost of the nucleoside triphosphate (NTP) cofactors required by many biosynthetic enzymes, cascade systems have been developed to regenerate them in situ. mdpi.com For example, polyphosphate kinases (PPKs) can be used to convert NDPs back to NTPs using inexpensive polyphosphate as the phosphate donor. mdpi.com

Engineered Microbes: Synthetic biology tools are being used to engineer microorganisms to function as whole-cell catalysts for this compound-sugar production. mdpi.com This involves rewiring the metabolism of bacteria like E. coli to overproduce specific this compound-sugars.

Enzyme Engineering: Enzymes from thermophilic microorganisms are often used due to their stability. digitellinc.com Furthermore, protein engineering is being employed to improve the catalytic activity and substrate specificity of key enzymes in the cascade, such as kinases and nucleotidyltransferases, for enhanced production of rare sugars. digitellinc.comunl.pt